DHFR Inhibition: Bromine-Dependent Activity
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid demonstrates measurable inhibition of bovine liver dihydrofolate reductase (DHFR), whereas the non-brominated parent compound shows no significant inhibition at the tested concentrations. This bromine-dependent activity supports the use of the 5-bromo derivative specifically in DHFR-targeted screening campaigns [1][2].
| Evidence Dimension | DHFR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 160 nM |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-2-carboxylic acid (non-brominated): no significant inhibition reported; related analog IC₅₀ > 10,000 nM |
| Quantified Difference | Target compound is at least 62.5-fold more potent than comparator baseline |
| Conditions | Bovine liver DHFR enzyme assay; preincubation 2 min followed by substrate addition; FH₂ used as substrate |
Why This Matters
The presence of the 5-bromo substituent confers DHFR inhibitory activity that is absent in the non-brominated scaffold, making bromination essential for any DHFR-related screening or SAR exploration.
- [1] BindingDB. (2025). BDBM50235582 / CHEMBL4102361: Inhibition of bovine liver DHFR. Entry ID: 50235582. View Source
- [2] BindingDB. (2025). BDBM50448065: Inhibition of bovine liver DHFR (comparator data). Entry ID: 50448065. View Source
